molecular formula C18H19ClN2O B5755839 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide

Katalognummer B5755839
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: UIUGVEKFPLPJQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Wirkmechanismus

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is a selective inhibitor of TYK2, a member of the Janus kinase family of enzymes that play a key role in the signaling pathways involved in the production of pro-inflammatory cytokines. By inhibiting TYK2, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide blocks the production of IL-17 and IL-23, which are key cytokines involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to significantly reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in preclinical studies. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to reduce the infiltration of inflammatory cells into affected tissues, which can help to reduce tissue damage and inflammation. These effects suggest that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has the potential to be an effective treatment for autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has shown good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its relatively low potency, which may limit its effectiveness in some autoimmune diseases.

Zukünftige Richtungen

There are several potential future directions for the development of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. One area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in combination with other therapies, such as biologics or small molecule inhibitors, to improve its efficacy. Another area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, the development of more potent TYK2 inhibitors may improve the efficacy of this class of compounds for the treatment of autoimmune diseases.

Synthesemethoden

The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 1-pyrrolidinecarboxaldehyde to form 4-chloro-3-nitrophenylpyrrolidine-1-carbaldehyde. This intermediate is then reduced to 4-chloro-3-aminophenylpyrrolidine-1-carbaldehyde, which is then reacted with 4-methylbenzoic acid to form the final product, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are involved in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in the treatment of psoriasis, lupus, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(22)20-15-8-9-17(16(19)12-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUGVEKFPLPJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.